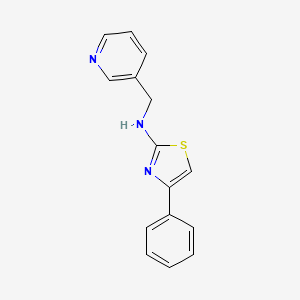

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” does not have a detailed description available in the sources I found .

Molecular Structure Analysis

The molecular structure analysis of “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen

Hypervalent Iodine Promoted Synthesis

Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized from simple heteroaryl-thioureas through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method highlights a metal-free approach, broad substrate scope, short reaction times, and simple product purification processes, suggesting the utility of similar compounds in facilitating efficient synthetic pathways in organic chemistry (Mariappan et al., 2016).

Potent Histone Lysine Demethylase Inhibitors

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized, guided by structure-based design, to produce a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. These compounds demonstrate significant selectivity, cellular permeability, and inhibition of histone demethylation, indicating their potential in epigenetic therapeutic applications (Bavetsias et al., 2016).

Anticancer Activity

A novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles demonstrated promising anticancer activity against colon carcinoma (HCT-116) and liver carcinoma cell lines (HEPG2-1), especially 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives. This suggests the potential of similar thiazole derivatives in anticancer drug development (Gomha et al., 2015).

Antifungal Applications

4-Chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger. This highlights the potential utility of thiazole and pyrimidine derivatives in antifungal applications (Jafar et al., 2017).

Hydrogel Modification for Medical Applications

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reaction with amine compounds, including 2-aminothiazole, showed increased swelling and thermal stability. These modified polymers exhibited promising antibacterial and antifungal activities, suggesting their application in medical fields, such as wound dressings and drug delivery systems (Aly & El-Mohdy, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

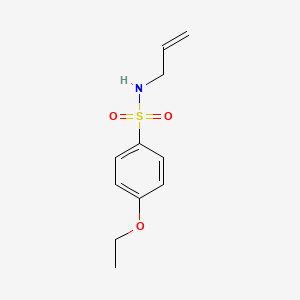

4-phenyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-2-6-13(7-3-1)14-11-19-15(18-14)17-10-12-5-4-8-16-9-12/h1-9,11H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMJDZBRFILKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)

![3-[3-(Benzyloxy)phenyl]propanenitrile](/img/structure/B2570958.png)

acetic acid methyl ester](/img/structure/B2570959.png)

![Ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2570960.png)

![N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide](/img/structure/B2570962.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570964.png)

methanone](/img/structure/B2570965.png)

![N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2570969.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2570971.png)